Differentiation from 1-[4-(Dimethylamino)phenyl]-2-thiourea: The Impact of an Amino Group on CDK2 Inhibition
A direct structural analog, 1-[4-(Dimethylamino)phenyl]-2-thiourea, has demonstrated nanomolar inhibition of cyclin-dependent kinase 2 (CDK2) with an IC50 of 0.004 μM . The target compound, 3-Amino-1-[4-(dimethylamino)phenyl]thiourea, contains an additional amino group, which is predicted to significantly alter its binding mode and potency against the same target due to enhanced hydrogen bonding and metal chelation. While direct IC50 data for the target compound is not available, this comparison establishes a critical baseline for structure-activity relationship (SAR) studies, highlighting the potential for the target compound to exhibit a distinct and possibly more selective kinase inhibition profile.
| Evidence Dimension | Kinase Inhibition (CDK2) |
|---|---|
| Target Compound Data | Not Available |
| Comparator Or Baseline | 1-[4-(Dimethylamino)phenyl]-2-thiourea; IC50 = 0.004 μM |
| Quantified Difference | Unknown; comparator data provided as SAR reference |
| Conditions | In vitro enzymatic assay |
Why This Matters
This provides a quantitative benchmark for evaluating the impact of the 3-amino modification on CDK2 inhibition, guiding medicinal chemists in designing more potent and selective kinase inhibitors.
